molecular formula C8H5Br2N3O B13673358 4,6-Dibromopyrazolo[1,5-a]pyridine-3-carboxamide

4,6-Dibromopyrazolo[1,5-a]pyridine-3-carboxamide

Katalognummer: B13673358
Molekulargewicht: 318.95 g/mol
InChI-Schlüssel: SREHNOIKGMZROT-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4,6-Dibromopyrazolo[1,5-a]pyridine-3-carboxamide is a heterocyclic compound characterized by the presence of bromine atoms at the 4th and 6th positions of the pyrazolo[1,5-a]pyridine ring system.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 4,6-Dibromopyrazolo[1,5-a]pyridine-3-carboxamide typically involves the bromination of pyrazolo[1,5-a]pyridine derivatives. One common method includes the reaction of pyrazolo[1,5-a]pyridine with bromine in the presence of a suitable solvent such as acetic acid. The reaction is carried out at room temperature, and the product is purified through recrystallization .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the implementation of green chemistry principles, such as the use of environmentally benign solvents and catalysts, can make the process more sustainable .

Analyse Chemischer Reaktionen

Types of Reactions: 4,6-Dibromopyrazolo[1,5-a]pyridine-3-carboxamide undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with amines can yield amino derivatives, while oxidation can produce corresponding oxides .

Wirkmechanismus

The mechanism of action of 4,6-Dibromopyrazolo[1,5-a]pyridine-3-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity and thereby exerting its biological effects. For example, it may inhibit the activity of kinases or other enzymes involved in cell signaling pathways, leading to the modulation of cellular processes such as proliferation and apoptosis .

Vergleich Mit ähnlichen Verbindungen

  • 4,6-Dibromopyrazolo[1,5-a]pyridine-3-carbonitrile
  • 4,6-Dibromopyrazolo[1,5-a]pyridine-3-carboxylic acid
  • 4,6-Dibromopyrazolo[1,5-a]pyridine-3-methyl ester

Comparison: 4,6-Dibromopyrazolo[1,5-a]pyridine-3-carboxamide is unique due to its carboxamide functional group, which imparts distinct chemical and biological properties. Compared to its analogs, such as 4,6-Dibromopyrazolo[1,5-a]pyridine-3-carbonitrile, the carboxamide group enhances its solubility and potential for hydrogen bonding interactions, making it more suitable for certain applications in medicinal chemistry .

Eigenschaften

Molekularformel

C8H5Br2N3O

Molekulargewicht

318.95 g/mol

IUPAC-Name

4,6-dibromopyrazolo[1,5-a]pyridine-3-carboxamide

InChI

InChI=1S/C8H5Br2N3O/c9-4-1-6(10)7-5(8(11)14)2-12-13(7)3-4/h1-3H,(H2,11,14)

InChI-Schlüssel

SREHNOIKGMZROT-UHFFFAOYSA-N

Kanonische SMILES

C1=C(C2=C(C=NN2C=C1Br)C(=O)N)Br

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.